REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[CH:5][C:6]2[C:15]3[CH:14]=[C:13]4[CH2:16][CH2:17][CH2:18][C:19](=[O:20])[C:12]4=[CH:11][C:10]=3[O:9][CH2:8][C:7]=2[CH:21]=1)=[CH2:2].C1C(=O)N([Br:29])C(=O)C1.[OH2:30]>C1COCC1.CS(C)=O.CCOC(C)=O.O=[Mn]=O>[Br:29][CH2:2][C:1]([C:3]1[CH:4]=[CH:5][C:6]2[C:15]3[CH:14]=[C:13]4[CH2:16][CH2:17][CH2:18][C:19](=[O:20])[C:12]4=[CH:11][C:10]=3[O:9][CH2:8][C:7]=2[CH:21]=1)=[O:30]
|
Name
|
|
Quantity
|
9.98 g
|
Type
|
reactant
|
Smiles
|
C(=C)C=1C=CC2=C(COC=3C=C4C(=CC23)CCCC4=O)C1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
6.75 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
62.7 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at RT for 33 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed twice with H2O and once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
STIRRING
|
Details
|
After stirring for 15 h at RT
|
Duration
|
15 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered over celite
|
Type
|
WASH
|
Details
|
the filter cake was rinsed several times with DCM
|
Type
|
ADDITION
|
Details
|
The combined filtrate (˜400 mL) was treated with MeOH (˜100 mL)
|
Type
|
CONCENTRATION
|
Details
|
the mixture was gradually concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to precipitate from solution
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Type
|
WASH
|
Details
|
rinsed with MeOH
|
Reaction Time |
33 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C=1C=CC2=C(COC=3C=C4C(=CC23)CCCC4=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.49 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |